molecular formula C13H20N2O3S B5791558 N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide

N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide

Cat. No. B5791558
M. Wt: 284.38 g/mol
InChI Key: KUQFQJDRPWIMAW-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide, commonly known as N-(4-morpholinobutyl)-N-phenylsulfonamide (MBPS), is a sulfonamide compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide involves the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in various physiological processes such as acid-base balance, ion transport, and fluid secretion. Inhibition of CA enzymes by N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide leads to a decrease in the production of bicarbonate ions, which results in a decrease in pH and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that it inhibits the activity of CA enzymes, which results in a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in pH and an increase in the concentration of carbon dioxide in the body. N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide in laboratory experiments is its ability to inhibit the activity of CA enzymes. This makes it a useful tool for studying the role of CA enzymes in various physiological processes. However, one of the limitations of using N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide is its potential toxicity. Studies have shown that high doses of N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide can cause toxicity in cells, which can lead to adverse effects.

Future Directions

There are several future directions for the study of N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide. One of the most promising directions is the use of N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide in cancer patients. Another future direction is the study of the potential use of N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the potential toxicity of N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide and its safety profile in humans.
Conclusion:
In conclusion, N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide, commonly known as N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide, is a sulfonamide compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in cancer research and the treatment of neurodegenerative diseases. N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide inhibits the activity of CA enzymes, which leads to a decrease in the production of bicarbonate ions, a decrease in pH, and an increase in the concentration of carbon dioxide in the body. It has several advantages and limitations for use in laboratory experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of N-phenylsulfonamide with 4-morpholinebutyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. Other methods include the use of different reagents and catalysts to achieve the desired product.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that N-[2-(4-morpholinyl)ethyl]-1-phenylmethanesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c16-19(17,12-13-4-2-1-3-5-13)14-6-7-15-8-10-18-11-9-15/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQFQJDRPWIMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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